1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
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Overview
Description
1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a pyrrolidine-2,5-dione moiety, and a m-tolyloxyacetyl group
Mechanism of Action
Target of Action
Azetidines and pyrrolidines are classes of compounds that have been found to exhibit diversified biological and pharmacological activity . They are often used as building blocks in the synthesis of various bioactive compounds .
Mode of Action
The inherent rigidity of spirocyclic compounds, such as the one , can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a variety of biological effects .
Pharmacokinetics
The physicochemical properties of a compound, including its solubility and stability, can influence its pharmacokinetic profile .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of an appropriate precursor under basic conditions. The m-tolyloxyacetyl group can be introduced via an acylation reaction using m-tolyloxyacetyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the azetidine intermediate with pyrrolidine-2,5-dione under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring structure and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and its analogs are structurally related and have comparable chemical properties.
Uniqueness: 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is unique due to the presence of the m-tolyloxyacetyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-3-2-4-14(7-12)23-11-17(22)18-8-13(9-18)10-19-15(20)5-6-16(19)21/h2-4,7,13H,5-6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLWQXSZGDADEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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